
Boc-DL-Trp-DL-Trp-NHNH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Trp-DL-Trp-NHNH2 is a synthetic compound that belongs to the class of Boc-protected amino acids. The compound is characterized by the presence of two tryptophan residues, each protected by a tert-butoxycarbonyl (Boc) group, and an amide group at the terminal end. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Trp-DL-Trp-NHNH2 typically involves the following steps:
Protection of Tryptophan Residues: The tryptophan residues are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling of Protected Tryptophan Residues: The Boc-protected tryptophan residues are then coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Amide Group: The terminal amide group is introduced by reacting the coupled product with hydrazine (NH2NH2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
Boc-DL-Trp-DL-Trp-NHNH2 undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Oxidation and Reduction Reactions: The tryptophan residues can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling: N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products Formed
Deprotected Peptides: Removal of Boc groups yields free tryptophan residues.
Extended Peptide Chains: Coupling reactions result in longer peptide chains.
Oxidized or Reduced Tryptophan Derivatives: Oxidation or reduction reactions yield modified tryptophan residues.
科学研究应用
Boc-DL-Trp-DL-Trp-NHNH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and peptide-based therapeutics.
Industry: Utilized in the production of peptide-based materials and bioconjugates.
作用机制
The mechanism of action of Boc-DL-Trp-DL-Trp-NHNH2 is primarily related to its role in peptide synthesis. The Boc groups protect the tryptophan residues during synthesis, preventing unwanted side reactions. Upon deprotection, the free tryptophan residues can interact with biological targets, such as enzymes and receptors, facilitating various biochemical processes.
相似化合物的比较
Similar Compounds
Boc-DL-Trp-NH2: A similar compound with a single Boc-protected tryptophan residue.
Boc-DL-Trp-DL-xiIle-DL-Leu-NH2: A compound with Boc-protected tryptophan, isoleucine, and leucine residues.
5-Methyl-DL-tryptophan: A tryptophan analog with a methyl group at the 5-position.
Uniqueness
Boc-DL-Trp-DL-Trp-NHNH2 is unique due to the presence of two Boc-protected tryptophan residues and an amide group, making it particularly useful in the synthesis of complex peptides and proteins. Its structure allows for precise control over peptide synthesis and modification, making it a valuable tool in various fields of research.
属性
CAS 编号 |
72156-64-0 |
|---|---|
分子式 |
C27H32N6O4 |
分子量 |
504.6 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[[1-hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H32N6O4/c1-27(2,3)37-26(36)32-22(12-16-14-29-20-10-6-4-8-18(16)20)24(34)31-23(25(35)33-28)13-17-15-30-21-11-7-5-9-19(17)21/h4-11,14-15,22-23,29-30H,12-13,28H2,1-3H3,(H,31,34)(H,32,36)(H,33,35) |
InChI 键 |
YCJLTWWDSFKPFS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


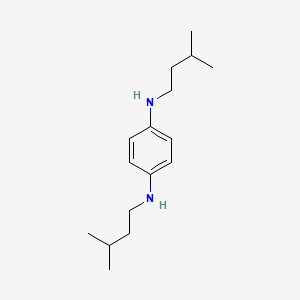

![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)

![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
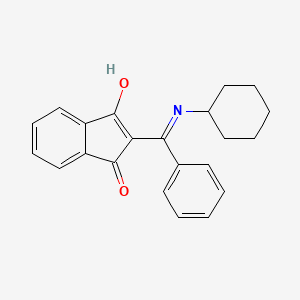
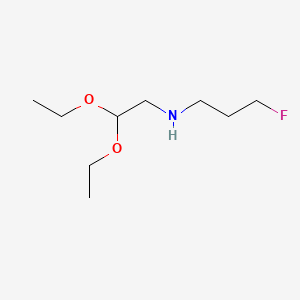
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)
![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
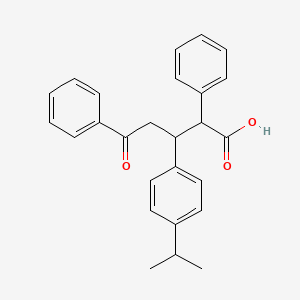
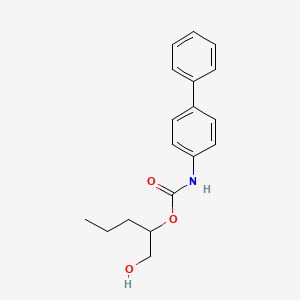
![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)

